HEAT hydrochloride
Description
Historical Context of Alpha Adrenergic Receptor Antagonists in Pharmacological Research
The exploration of the autonomic nervous system was significantly advanced by the use of alpha-adrenergic receptor antagonists, commonly known as alpha-blockers. wikipedia.org Initially, these compounds were instrumental as pharmacological tools to decipher the complexities of arterial blood pressure and central vasomotor control. wikipedia.org The journey of these antagonists began with non-selective agents, such as phenoxybenzamine (B1677643) and phentolamine, which block both alpha-1 and alpha-2 receptors. wikipedia.orggoogle.com
A pivotal moment in adrenergic pharmacology was the classification of adrenergic receptors into alpha (α) and beta (β) subtypes by Ahlquist, a theory that gained definitive proof with the discovery of dichloroisoproterenol (B1670464) (DCI) in 1958. nih.gov This led to further sub-classification into α1 and α2 receptors. google.comnih.gov The development of selective alpha-1 adrenergic antagonists, like prazosin (B1663645), which was synthesized in 1974, marked a new era. wikipedia.org These selective agents offered a more refined approach to studying the physiological roles of the alpha-1 receptor subtype, minimizing the confounding effects of alpha-2 receptor blockade. google.com
The Significance of Selective Alpha 1 Adrenergic Receptor Antagonism in Biological Systems
Selective alpha-1 adrenergic receptor antagonists are crucial for understanding and modulating a variety of biological processes. These receptors are predominantly located on the smooth muscle of blood vessels, in the central nervous system, and in other tissues like the bladder and prostate. wikipedia.orgnih.gov
The primary physiological effect of activating alpha-1 adrenergic receptors is vasoconstriction, leading to an increase in systemic blood pressure. nih.gov Consequently, selective alpha-1 antagonists induce vasodilation by preventing catecholamines like norepinephrine (B1679862) from binding to these receptors, which results in lower blood pressure. nih.govnih.gov This mechanism is fundamental to their application in hypertension research. picmonic.com
Furthermore, alpha-1 adrenergic receptors in the smooth muscle of the bladder neck and prostate play a key role in urinary outflow resistance. howmed.net Antagonism of these receptors leads to muscle relaxation, which is a key area of investigation for conditions such as benign prostatic hyperplasia (BPH). picmonic.comhowmed.net The existence of different alpha-1 receptor subtypes (α1A, α1B, and α1D) with distinct tissue distributions and pharmacological properties has driven the development of even more subtype-selective antagonists to dissect their specific physiological functions. amegroups.cn
Detailed Research Findings on HEAT Hydrochloride
This compound (BE2254) has been instrumental in the specific labeling and characterization of alpha-1 adrenergic receptors due to its high affinity and selectivity.
In studies on isolated rat anococcygeus muscle, BE2254 demonstrated a high affinity for postsynaptic alpha-adrenoceptors with a pA2 value of 8.9. nih.gov This indicates a strong competitive antagonist activity. In contrast, its potency in inhibiting clonidine, an alpha-2 agonist, on the electrically stimulated rat vas deferens was much weaker (pA2 = 6.7), highlighting its preference for alpha-1 over alpha-2 receptors. nih.gov
Radioligand binding assays using the iodinated form of BE2254, [¹²⁵I]BE2254, have been employed to specifically label alpha-1 adrenergic receptors. These studies revealed a single class of binding sites with a high affinity, demonstrated by a dissociation constant (Kd) of 131.0 pM and a maximal binding capacity (Bmax) of 17.6 fmol/mg of protein. medchemexpress.com
The selectivity of BE2254 for the alpha-1 receptor is further substantiated by competition binding assays. The alpha-1 selective antagonist prazosin is significantly more potent in competing for [¹²⁵I]BE2254 binding (Kd = 2.4 nM) compared to the alpha-2 selective antagonist yohimbine (B192690) (Kd = 2900 nM). medchemexpress.com Additionally, catecholamines compete for [¹²⁵I]BE2254 binding in a manner characteristic of alpha-adrenergic potency, with (-)-epinephrine being more potent than (-)-norepinephrine, and both being much more potent than (-)-isoproterenol. medchemexpress.com BE2254 has also been shown to inhibit (-)-noradrenaline-mediated increases in gluconeogenesis with a KB of 0.74 nM. medchemexpress.com
Interactive Data Table: Binding Characteristics of this compound (BE2254)
| Parameter | Value | Tissue/Assay Condition | Reference |
| pA₂ (vs. postsynaptic α-adrenoceptors) | 8.9 | Isolated rat anococcygeus muscle | nih.gov |
| pA₂ (vs. clonidine) | 6.7 | Electrically driven rat vas deferens | nih.gov |
| Kd ([¹²⁵I]BE2254) | 131.0 pM | Not specified | medchemexpress.com |
| Bmax ([¹²⁵I]BE2254) | 17.6 fmol/mg of protein | Not specified | medchemexpress.com |
| KB (vs. (-)-noradrenaline) | 0.74 nM | Inhibition of gluconeogenesis | medchemexpress.com |
Interactive Data Table: Competitive Binding Affinities for [¹²⁵I]BE2254 Binding Sites
| Competing Ligand | Kd (nM) | Receptor Selectivity | Reference |
| Prazosin | 2.4 | Alpha-1 selective antagonist | medchemexpress.com |
| Yohimbine | 2900 | Alpha-2 selective antagonist | medchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXZECZIRGUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952420 | |
| Record name | 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30007-39-7 | |
| Record name | 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[b-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Pharmacological Characterization of Heat Hydrochloride
Chemical Classification and Structural Basis as a Phenethylamine (B48288) Derivative
HEAT hydrochloride, chemically known as 2-[β-(4-Hydroxyphenyl)ethylaminomethyl]-tetralone hydrochloride, is a synthetic organic compound that belongs to the phenethylamine class. The foundational structure of phenethylamines consists of a phenyl ring connected to an amino group by a two-carbon ethyl chain. researchgate.net This core structure is the basis for many biologically active compounds, including endogenous neurotransmitters and various pharmaceutical agents. researchgate.net
This compound is a substituted phenethylamine, meaning its core structure has been modified to include additional functional groups. nih.gov Specifically, it features a tetralone moiety attached to the ethylamine (B1201723) side chain. This structural complexity contributes to its specific pharmacological profile, particularly its interaction with adrenergic receptors. The hydrochloride salt form enhances its stability and solubility for use in experimental settings. The compound is also widely known by the synonym BE2254, and the two names are used interchangeably in scientific literature. nih.govabcam.com
Alpha 1 Adrenergic Receptor Subtype Affinity and Selectivity Profiling
Quantitative pKi Values for α1a, α1b, and α1c Adrenergic Receptor Subtypes
This compound is recognized as a highly selective and potent antagonist for the α1-adrenergic receptor family. abcam.com The affinity of a ligand for its receptor is often expressed as the dissociation constant (Ki) or its logarithmic transformation, pKi. A lower Ki value, and consequently a higher pKi value, indicates a stronger binding affinity. While this compound demonstrates high affinity for the α1-adrenoceptor class as a whole, specific pKi values for its binding to the individual α1a, α1b, and α1d (often historically referred to as α1c) subtypes are not extensively detailed in publicly available scientific literature.
| Compound | Receptor Target | Ki (nM) | pKi |
|---|---|---|---|
| This compound (BE2254) | α1-Adrenoceptor (non-subtype selective) | 0.53 | 9.28 |
Comparative Binding Potency with Endogenous Catecholamines and Synthetic Adrenergic Ligands
The binding profile of this compound at α1-adrenoceptors has been characterized through competitive binding assays, which compare its potency to that of endogenous signaling molecules (catecholamines) and other well-known synthetic adrenergic ligands.
In studies using the radiolabeled form of HEAT, [125I]BE2254, endogenous catecholamines were shown to compete for binding in a manner characteristic of α-adrenergic interactions. The potency series was determined to be (-)-epinephrine ≥ (-)-norepinephrine, with (-)-isoproterenol being significantly less potent. nih.gov This demonstrates a typical α1-adrenergic binding profile.
When compared to other synthetic ligands, this compound shows high selectivity for the α1-adrenoceptor subtype over the α2 subtype. For instance, the α1-selective antagonist prazosin (B1663645) is a much more potent competitor for [125I]BE2254 binding sites than the α2-selective antagonist yohimbine (B192690). nih.gov The dissociation constant (KD) for prazosin in these competitive binding assays was found to be 0.7 nM, which is comparable to the high affinity of HEAT itself. nih.gov
Table 2: Comparative Binding Affinities at α1-Adrenoceptors
| Compound | Classification | Dissociation Constant (KD) (nM) | Potency Rank in Competition with [125I]BE2254 |
|---|---|---|---|
| HEAT (BE2254) | Synthetic α1-Antagonist | ~0.286 nih.gov | - |
| Prazosin | Synthetic α1-Antagonist | 0.7 nih.gov | 1 |
| (-)-Epinephrine | Endogenous Catecholamine | Not specified | 2 (tie) |
| (-)-Norepinephrine | Endogenous Catecholamine | Not specified | 2 (tie) |
| Yohimbine | Synthetic α2-Antagonist | 1000 nih.gov | 4 |
| (-)-Isoproterenol | Endogenous Catecholamine | Not specified | 5 |
Radioligand Applications in Receptor Binding Site Characterization
Utilization of [125I]BE2254 as a Selective Radioligand for Alpha-1 Adrenoceptors
The iodinated form of HEAT, [125I]BE2254, is a valuable tool in pharmacology for the study of α1-adrenoceptors. nih.gov As a radioligand, it allows for the direct labeling, quantification, and characterization of these receptors in various tissues, such as the cerebral cortex and blood vessels. nih.govnih.gov The high specific radioactivity and high affinity of [125I]BE2254 make it particularly suitable for these applications, enabling sensitive detection of receptor populations. nih.gov Its strong and selective binding to α1-adrenoceptors, as demonstrated by competition assays with other adrenergic antagonists, confirms its utility as a specific probe for this receptor class. nih.govnih.gov
Determination of Binding Site Dissociation Constants and Maximal Binding Capacity
Radioligand binding studies using [125I]BE2254 have enabled the determination of key parameters that describe the interaction between the ligand and the α1-adrenoceptor. These parameters include the equilibrium dissociation constant (KD) and the maximal binding capacity (Bmax). The KD represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of binding affinity. The Bmax reflects the total concentration of receptors in the tissue sample. nih.gov
Studies in rabbit aorta particulate fractions have shown that [125I]BE2254 labels a single class of binding sites with high affinity. nih.gov Similarly, research on rat cerebral cortex membranes reported high-affinity binding with a significant proportion of specific binding. nih.gov
Table 3: Binding Characteristics of [125I]BE2254 in Different Tissues
| Tissue Preparation | Equilibrium Dissociation Constant (KD) | Maximal Binding Capacity (Bmax) |
|---|---|---|
| Rabbit Aorta Particulate Fraction | 286 pM nih.gov | 16.7 fmoles/mg protein nih.gov |
| Rat Cerebral Cortex Membranes | 78 ± 14 pM nih.gov | 210 ± 26 fmol/mg protein nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-[β-(4-Hydroxyphenyl)ethylaminomethyl]-tetralone hydrochloride |
| BE2254 |
| [125I]BE2254 |
| Phenethylamine |
| (-)-Epinephrine |
| (-)-Norepinephrine |
| (-)-Isoproterenol |
| Prazosin |
Mechanistic Investigations of Heat Hydrochloride S Pharmacological Actions
Inhibition of Noradrenaline-Mediated Gluconeogenesis in Model Systems
HEAT hydrochloride, also known as BE 2254, has been identified as a powerful inhibitor of gluconeogenesis that is stimulated by noradrenaline. medchemexpress.com Gluconeogenesis is a critical metabolic process for the production of glucose from non-carbohydrate precursors, and it is significantly upregulated by the catecholamine noradrenaline.
Research has demonstrated that this compound effectively counteracts the stimulatory effect of noradrenaline on glucose production in isolated liver cells. The inhibitory constant (KB) for this action has been determined to be 0.74 nM, indicating a high affinity of this compound for the receptors mediating this metabolic response. medchemexpress.com This potent inhibition underscores the compound's specific antagonism at the alpha-1 adrenoceptors which are known to play a primary role in hepatic glucose metabolism.
The stimulation of gluconeogenesis by noradrenaline is a key physiological response to maintain glucose homeostasis, particularly during periods of stress or fasting. quora.com By blocking this pathway, this compound demonstrates a clear and potent pharmacological intervention in a critical metabolic process.
Table 1: Inhibitory Action of this compound on Noradrenaline-Mediated Gluconeogenesis
| Compound | Action | Target Process | Inhibitory Constant (KB) |
|---|---|---|---|
| This compound (BE 2254) | Antagonist | Noradrenaline-mediated gluconeogenesis | 0.74 nM |
Elucidation of Molecular Interaction Mechanisms at the Receptor Level
The pharmacological activity of this compound is rooted in its specific binding to alpha-1 adrenergic receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial for mediating the physiological effects of noradrenaline and adrenaline. medchemexpress.com
Detailed binding studies have revealed that this compound exhibits high affinity for the subtypes of the alpha-1 adrenoceptor. The pKi values, which represent the negative logarithm of the inhibitory constant and indicate binding affinity, have been determined for the following alpha-1 receptor subtypes:
α1A: pKi = 9.0
α1B: pKi = 9.1
α1C: pKi = 8.57
These values indicate that this compound binds with high affinity to all three subtypes, with a slightly higher affinity for the α1B subtype. medchemexpress.com This profile as a selective alpha-1 antagonist explains its ability to block the downstream signaling pathways activated by noradrenaline, such as the stimulation of gluconeogenesis. The radiolabeled form of its precursor, [125I]BE2254, is utilized to specifically label a single class of binding sites with a dissociation constant (Kd) of 131.0 pM and a maximal binding capacity of 17.6 fmol/mg of protein. medchemexpress.com
The interaction of this compound with these receptors is a competitive antagonism, where it binds to the same site as the endogenous agonist, noradrenaline, thereby preventing receptor activation. thoughtco.com This blockade of the alpha-1 adrenoceptors on hepatocytes is the molecular basis for its inhibition of noradrenaline-mediated gluconeogenesis.
Table 2: Binding Affinity of this compound for Alpha-1 Adrenoceptor Subtypes
| Receptor Subtype | pKi |
|---|---|
| α1A | 9.0 |
| α1B | 9.1 |
| α1C | 8.57 |
Research Methodologies Employed in Studying Heat Hydrochloride
Radioligand Binding Assays for Receptor Characterization and Ligand Affinity Determination
Radioligand binding assays are a cornerstone technique for quantifying receptor density (Bmax) and the affinity (Kd or Ki) of ligands for their receptors. researchgate.net In the study of HEAT hydrochloride, these assays have been crucial for defining its binding profile at α₁-adrenergic receptors. The methodology typically involves incubating a biological preparation, such as membranes isolated from tissues or cultured cells expressing the receptor of interest, with a radiolabeled form of a ligand. researchgate.net
For α₁-adrenergic receptors, the iodinated derivative of HEAT, [¹²⁵I]HEAT (also known as [¹²⁵I]BE2254), has been widely used as a high-affinity radioligand. abcam.comnih.gov This radiolabeled antagonist allows for the direct measurement of α₁-adrenergic receptor sites. In these experiments, a constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of a competing, non-radiolabeled ligand, such as this compound itself or other adrenergic agents. nih.gov By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the competing ligand can be determined, which reflects its binding affinity.
Saturation binding experiments, where increasing concentrations of [¹²⁵I]HEAT are added to the receptor preparation, are performed to determine the dissociation constant (Kd) of the radioligand and the maximal binding capacity (Bmax). nih.gov For instance, in studies using rat cerebral cortex membranes, [¹²⁵I]BE 2254 was found to have a high affinity with a Kd of 78 ± 14 pM and a Bmax of 210 ± 26 fmol/mg of protein. nih.gov Similarly, research on canine prostate tissue using [¹²⁵I]-Heat demonstrated a high affinity with a Kd of 86 ± 19 pM and a receptor density of 0.61 ± 0.07 fmol/mg wet weight. abcam.com Competition assays have consistently shown that this compound possesses high selectivity for α₁-adrenergic receptors over the α₂ subtype. nih.gov
Table 1: Radioligand Binding Affinity of this compound (BE2254) and its Analogs at α₁-Adrenergic Receptors
| Compound/Radioligand | Preparation | K_d (pM) | B_max (fmol/mg protein) | K_i (nM) | Reference(s) |
|---|---|---|---|---|---|
| [¹²⁵I]BE 2254 | Rat Cerebral Cortex Membranes | 78 ± 14 | 210 ± 26 | - | nih.gov |
| [¹²⁵I]HEAT | Canine Prostate | 86 ± 19 | 0.61 ± 0.07 (fmol/mg wet wt.) | - | abcam.com |
| [¹²⁵I]BE2254 | Rabbit Aorta | 286 | 16.7 | - | nih.gov |
| This compound | - | - | - | 0.53 | abcam.com |
In Vitro Functional Assays for Receptor Antagonism and Signal Transduction Studies
Beyond simply binding to a receptor, it is critical to understand the functional consequences of that interaction. In vitro functional assays are employed to determine whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). For this compound, these assays have consistently demonstrated its role as an α₁-adrenergic receptor antagonist.
A classic functional assay involves measuring the physiological response of a tissue to an agonist in the presence and absence of the antagonist. For example, the contractile response of smooth muscle, such as the rabbit aorta or human prostate tissue, to the endogenous α₁-adrenergic agonist norepinephrine (B1679862) can be measured. nih.govnih.gov The addition of this compound causes a parallel rightward shift in the concentration-response curve of norepinephrine, which is characteristic of competitive antagonism. From these shifts, the pA₂ value can be calculated, which provides a quantitative measure of the antagonist's potency.
Furthermore, α₁-adrenergic receptors are G-protein coupled receptors that, upon activation, typically signal through the Gq/11 pathway, leading to the activation of phospholipase C. amegroups.cn This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃, in turn, triggers the release of calcium (Ca²⁺) from intracellular stores. nih.gov Functional assays can, therefore, measure these downstream signaling events. For instance, the ability of this compound to block norepinephrine-induced increases in intracellular Ca²⁺ or the accumulation of inositol phosphates serves as a direct measure of its antagonistic activity at the signal transduction level. nih.govnih.gov Studies in smooth muscle cell lines have shown that α₁-adrenergic receptor activation leads to both mobilization of intracellular Ca²⁺ and influx of extracellular Ca²⁺, both of which can be blocked by α₁-antagonists. nih.gov
Table 2: Functional Antagonism of this compound (BE2254) in In Vitro Assays
| Assay Type | Tissue/Cell Line | Agonist | Measured Response | Antagonistic Effect of HEAT/BE2254 | Reference(s) |
|---|---|---|---|---|---|
| Muscle Contraction | Human Prostate | - | Blockade of muscle contraction | Moderate potency | nih.gov |
| Calcium Mobilization | Smooth Muscle Cell Line (DDT1) | Norepinephrine | Increase in cytosolic free Ca²⁺ | Blocks Ca²⁺ mobilization and influx | nih.gov |
| Inositol Phosphate Accumulation | Isolated Rat Hearts | Norepinephrine | Increase in inositol phosphates | Inhibits reperfusion-induced increase | nih.gov |
Approaches in the Design and Synthesis of Adrenergic Receptor Subtype-Selective Antagonists Utilizing BE2254 as a Scaffold
The development of drugs with high selectivity for a specific receptor subtype is a major goal in medicinal chemistry to enhance therapeutic efficacy and minimize side effects. This compound (BE2254), while selective for α₁-receptors over α₂-receptors, is relatively non-selective among the α₁-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ). Its chemical structure, however, has proven to be an excellent starting point, or scaffold, for the rational design and synthesis of more subtype-selective antagonists. nih.gov
Researchers have systematically modified the structure of BE2254 to explore the structure-activity relationships (SAR) that govern its interaction with the different α₁-receptor subtypes. This involves synthesizing a series of analogs where specific parts of the BE2254 molecule are altered and then evaluating the binding affinity and functional activity of these new compounds. nih.gov
One notable example is the modification of the phenylethylamine and tetralone portions of the BE2254 scaffold. A study focused on developing an α₁ₐ-adrenergic receptor-selective antagonist, which could be beneficial in treating benign prostatic hyperplasia with fewer cardiovascular side effects, used BE2254 as their lead compound. nih.gov They synthesized a series of tetralin analogs and evaluated their binding affinities at cloned human α₁-adrenoceptor subtypes. This approach led to the discovery of an analog with enhanced selectivity for the human α₁ₐ-adrenergic receptor. nih.gov This new compound also demonstrated functional antagonism by moderately blocking human prostate muscle contraction. nih.gov Such studies highlight the value of BE2254 as a molecular template for creating novel and more targeted therapeutic agents.
Future Directions and Research Perspectives in Heat Hydrochloride Studies
Advancements in Alpha 1 Adrenergic Receptor Subtype-Selective Ligand Development
The development of ligands with high selectivity for specific subtypes of the α1-adrenergic receptor (α1-AR) remains a significant area of pharmacological research. α1-Adrenergic receptors, which are G-protein coupled receptors, are divided into three distinct subtypes: α1A, α1B, and α1D. researchgate.netfrontiersin.orgwikipedia.org These subtypes are crucial for regulating various physiological functions through the binding of catecholamines like norepinephrine (B1679862) and epinephrine. researchgate.netwikipedia.org However, the therapeutic and research applications of drugs targeting these receptors have often been hampered by a lack of subtype selectivity, leading to inconsistent findings in earlier studies. frontiersin.org
The challenge lies in designing compounds that can differentiate between the highly homologous structures of the three subtypes. A truly selective ligand should ideally exhibit at least a 100-fold higher affinity for one subtype over the others. frontiersin.orgahajournals.org While this goal has been difficult to achieve, significant progress has been made. For instance, early pharmacological distinctions were based on the differential binding affinities of ligands like WB4101 and phentolamine, which showed higher affinity for the α1A-AR subtype. nih.gov
Modern drug design focuses on exploiting subtle differences in the ligand-binding pockets of the receptor subtypes. nih.gov This has led to the identification of several compounds with notable, albeit not always perfect, selectivity. These advancements are critical for dissecting the specific physiological roles of each α1-AR subtype and for developing more targeted therapeutics. frontiersin.orgnih.gov
Table 1: Examples of α1-Adrenergic Receptor Subtype-Selective Ligands
| Compound | Preferred Subtype | Selectivity Profile |
|---|---|---|
| 5-Methylurapidil | α1A | Displays 80- to 120-fold higher affinity for α1A compared to α1B and α1D subtypes. ahajournals.org |
| KMD-3213 | α1A | Exhibits a 500-fold lower affinity for α1B and a 56-fold lower affinity for α1D relative to the α1A subtype. ahajournals.org |
| BMY 7378 | α1D | Reported to be 50- to 100-fold selective for the α1D subtype compared to the other two. ahajournals.org |
Role of HEAT Hydrochloride as a Pharmacological Tool in Adrenergic Receptor Research
This compound, also known as BE2254, serves as a valuable pharmacological tool for studying α1-adrenergic receptors due to its properties as a selective antagonist. medchemexpress.com A derivative of phenethylamine (B48288), this compound demonstrates high affinity for all three α1-adrenergic receptor subtypes, making it a potent antagonist in research settings. medchemexpress.com Its utility is not in distinguishing between subtypes, but rather in its powerful and selective blockade of the entire α1-AR family.
The primary application of this compound in research is for the characterization and quantification of α1-adrenergic receptors. The radiolabeled version of the compound, [¹²⁵I]BE2254, is particularly useful for this purpose. medchemexpress.com In laboratory preparations, [¹²⁵I]BE2254 is used to specifically label α1-adrenergic receptor binding sites. Research has shown it binds to a single class of sites with a high affinity, indicated by a dissociation constant (Kd) of 131.0 pM and a maximal binding capacity of 17.6 fmol/mg of protein in certain tissue preparations. medchemexpress.com
Furthermore, non-radiolabeled this compound is used in functional assays to probe the physiological roles of α1-receptors. For example, it has been used to inhibit the effects of α1-agonists like noradrenaline. In studies on gluconeogenesis, BE2254 was shown to inhibit noradrenaline-mediated increases in glucose production with a binding affinity (KB) of 0.74 nM. medchemexpress.com These applications underscore the importance of this compound as a standard antagonist for investigating α1-adrenergic signaling pathways and receptor pharmacology.
Table 2: Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | pKi Value |
|---|---|
| Alpha 1a | 9.0 medchemexpress.com |
| Alpha 1b | 9.1 medchemexpress.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Methylurapidil |
| AH11110A |
| BE2254 (HEAT) |
| BMY 7378 |
| Epinephrine |
| This compound |
| Hydrochloric acid |
| KMD-3213 |
| Norepinephrine |
| Phentolamine |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of HEAT hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and monitoring via thin-layer chromatography (TLC) or HPLC. For hydrochlorides, acidification with HCl gas in anhydrous conditions is critical to avoid hydrolysis . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) enhances purity. Characterization should include -NMR to confirm proton environments and elemental analysis to verify stoichiometry .
Q. What analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Structural confirmation : Use -NMR, -NMR, and FT-IR to identify functional groups (e.g., amine, carboxylate) and hydrogen bonding patterns .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities (<1% threshold recommended) .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, critical for storage and handling .
Q. How should researchers design titration experiments to determine the hydrochloride content in this compound?
- Methodological Answer : Use potentiometric titration with standardized NaOH (0.1 M) in a non-aqueous solvent (e.g., glacial acetic acid) to avoid interference from the compound’s organic matrix. Calculate the equivalence point via second-derivative analysis. Validate results against gravimetric methods to ensure accuracy .
Advanced Research Questions
Q. How can contradictory data in this compound’s solubility profile be resolved across different studies?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or pH variations. Design a controlled study using buffered solutions (pH 1–7) and document solvent dielectric constants. Compare results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers . Statistical tools like Bland-Altman plots can quantify inter-study variability .
Q. What experimental strategies mitigate degradation of this compound under physiological conditions during in vitro assays?
- Methodological Answer :
- Stability testing : Incubate this compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS/MS over 24 hours .
- Stabilization : Add antioxidants (e.g., ascorbic acid) or use lyophilization to reduce hydrolytic degradation. Confirm stability with accelerated aging studies (40°C/75% RH for 6 months) .
Q. How do researchers validate the selectivity of this compound in receptor-binding assays with structurally similar analogs?
- Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., -HEAT) and increasing concentrations of unlabeled analogs. Calculate IC values and use Schild analysis to determine binding affinity (K). Cross-validate with molecular docking simulations to assess steric and electronic complementarity .
Key Considerations for Reproducibility
- Document reaction conditions (e.g., humidity, stirring rate) to minimize batch-to-batch variability .
- Share raw spectral data and chromatograms in supplementary materials to enable peer validation .
- Adhere to OSHA guidelines for handling hydrochlorides, including fume hood use and emergency showers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
